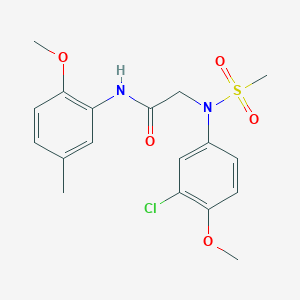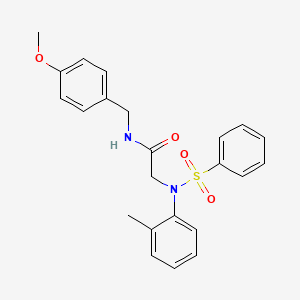![molecular formula C23H20N2O3 B3676735 2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3676735.png)
2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
Overview
Description
2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in scientific literature.
Mechanism of Action
The mechanism of action of Compound X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, Compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, Compound X can modulate the expression of genes involved in various disease processes, leading to therapeutic effects.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Compound X can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In vivo studies have shown that Compound X can inhibit tumor growth and metastasis in animal models of cancer. Compound X has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Compound X in lab experiments is its high potency and selectivity towards its target enzymes and proteins. This allows for the use of lower concentrations of Compound X, which reduces the risk of off-target effects and toxicity. However, one of the limitations of using Compound X is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on Compound X. One area of research is the development of new analogs of Compound X with improved pharmacological properties such as solubility, bioavailability, and selectivity. Another area of research is the elucidation of the exact mechanism of action of Compound X, which will help to identify new therapeutic targets and improve the design of new drugs. Additionally, research on the potential applications of Compound X in materials science and other fields is also an area of interest.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, Compound X has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. In drug discovery, Compound X has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In materials science, Compound X has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-6-5-8-18(12-15)27-14-22(26)24-17-10-11-21-20(13-17)25-23(28-21)19-9-4-3-7-16(19)2/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLVADJHMSGALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3676663.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3676669.png)
![4-methyl-3-nitro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3676678.png)

![N~1~,N~2~-bis(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676698.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3676710.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B3676713.png)
![2-chloro-N-[3-({[(4-isopropoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3676721.png)

![3-isopropoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B3676734.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3676738.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3676746.png)

![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3676767.png)